![molecular formula C10H13N3O B3306628 1H-Indazole-1-propanol, 6-amino- CAS No. 928821-08-3](/img/structure/B3306628.png)
1H-Indazole-1-propanol, 6-amino-
Overview
Description
1H-Indazole-1-propanol, 6-amino- is a compound that contains a total of 28 bonds; 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Pyrazole(s) .
Synthesis Analysis
The synthesis of 1H-Indazole-1-propanol, 6-amino- involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1H-Indazole-1-propanol, 6-amino- consists of 27 atoms; 13 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Indazole-1-propanol, 6-amino- include acetylation and reductive amination with 6-amininoindazole as the starting material .Physical And Chemical Properties Analysis
The molecular weight of 1H-Indazole-1-propanol, 6-amino- is 133.15 g/mol . Further physical and chemical properties are not available in the sources.Mechanism of Action
The exact mechanism of action of 1H-Indazole-1-propanol, 6-amino- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
1H-Indazole-1-propanol, 6-amino- has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Indazole-1-propanol, 6-amino- in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the use of 1H-Indazole-1-propanol, 6-amino-. One direction is to further explore its potential use as an anticancer agent, including investigating its efficacy in combination with other drugs. Another direction is to study its potential use in the treatment of neurodegenerative diseases, including investigating its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of the compound and optimize its use in experiments.
Scientific Research Applications
1H-Indazole-1-propanol, 6-amino- has been used in various scientific research applications, including as a ligand for metal ions, a precursor for the synthesis of other compounds, and as a potential anticancer agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Safety and Hazards
properties
IUPAC Name |
3-(6-aminoindazol-1-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-3-2-8-7-12-13(4-1-5-14)10(8)6-9/h2-3,6-7,14H,1,4-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZXVBXTUKDRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306515 | |
Record name | 6-Amino-1H-indazole-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928821-08-3 | |
Record name | 6-Amino-1H-indazole-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928821-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1H-indazole-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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